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Compound of Interest

Compound Name: 2-lodo-5-nitropyridine

Cat. No.: B186300

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key
organic intermediate, 2-lodo-5-nitropyridine. The information presented herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)
data, is intended to support research and development activities in the pharmaceutical and
chemical industries.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-lodo-5-nitropyridine. Due to
the limited availability of experimentally derived public data, predicted values from standard
spectroscopic databases and software are provided for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Predicted)

Chemical Shift (ppm) Multiplicity Assignment
8.98 d H-6
8.45 dd H-4
7.85 d H-3
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Predicted using standard NMR prediction software. Actual experimental values may vary.

13C NMR (Predicted)

Chemical Shift (ppm) Assignment
152.1 C-6
146.5 C-5
141.2 C-4
124.9 C-3
118.8 C-2

Predicted using standard NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for 2-lodo-5-nitropyridine are expected in the following

regions:

Wavenumber (cm—2)

Functional Group

1570 - 1490 N-O asymmetric stretching (nitro group)
1390 - 1300 N-O symmetric stretching (nitro group)
~1600 C=C stretching (aromatic ring)

~1100 C-I stretching

850 - 550 C-Cl stretching (for comparison with related

halo-pyridines)

Mass Spectrometry (MS)
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miz Interpretation
250 [M]* (Molecular lon)
204 [M - NO2]*

123 M - 1]+

77 [CsHsN]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above.

NMR Spectroscopy

A sample of 2-lodo-5-nitropyridine would be dissolved in a suitable deuterated solvent, such
as deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds), containing a small amount
of tetramethylsilane (TMS) as an internal standard. The *H and 3C NMR spectra would be
recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy

The IR spectrum of solid 2-lodo-5-nitropyridine can be obtained using the KBr pellet method
or as a Nujol mull. For the KBr method, a small amount of the sample is ground with dry
potassium bromide and pressed into a thin, transparent disk. For the Nujol mull, the sample is
ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between
two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier Transform
Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron
ionization (EI) for fragmentation analysis. The sample is introduced into the ion source, where it
is vaporized and bombarded with a beam of high-energy electrons. The resulting charged
fragments are then separated by their mass-to-charge ratio (m/z) and detected.
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Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-lodo-5-nitropyridine.

General Workflow for Spectroscopic Analysis

2-lodo-5-nitropyridine
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-lodo-5-nitropyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186300#spectroscopic-data-of-2-iodo-5-nitropyridine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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